Tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate
Description
Tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate is a pyrrolidine-based organic compound featuring a tert-butyl carboxylate group at the 1-position and both bromomethyl (-CH2Br) and cyano (-CN) substituents at the 3-position. This structure confers unique reactivity, making it a versatile intermediate in pharmaceutical and organic synthesis. The bromomethyl group serves as a leaving group for alkylation or nucleophilic substitution, while the cyano group can participate in cycloaddition reactions or act as a hydrogen-bond acceptor .
Properties
Molecular Formula |
C11H17BrN2O2 |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17BrN2O2/c1-10(2,3)16-9(15)14-5-4-11(6-12,7-13)8-14/h4-6,8H2,1-3H3 |
InChI Key |
QSGIBMAWWXXRHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CBr)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate typically involves the bromination of a suitable precursor. One common method involves the reaction of tert-butyl 3-(hydroxymethyl)-3-cyanopyrrolidine-1-carboxylate with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding amine.
Oxidation: Products vary depending on the oxidizing agent and conditions but may include carboxylic acids or ketones.
Scientific Research Applications
Tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
tert-Butyl (3R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate
- Molecular Formula: C10H17BrFNO2
- Key Differences: Replaces the cyano group with fluorine.
- Impact: Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug candidates. However, the absence of the cyano group limits its utility in click chemistry or nitrile-based bioisosterism .
Tert-butyl 3-(chlorosulfonylmethyl)-3-cyanopyrrolidine-1-carboxylate
- Molecular Formula : C11H17ClN2O4S
- Key Differences : Substitutes bromomethyl with chlorosulfonylmethyl (-CH2SO2Cl).
- Impact : The sulfonyl group enables sulfonamide formation, broadening applications in protease inhibitors. However, the reduced leaving-group ability of -SO2Cl compared to -Br limits alkylation efficiency .
Tert-butyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate
- Molecular Formula: C16H20BrNO2
- Key Differences: Replaces bromomethyl and cyano with a bromophenyl group.
- Impact : The aromatic ring increases lipophilicity, enhancing blood-brain barrier penetration but reducing solubility. Lacking reactive groups like -CN or -CH2Br limits its synthetic versatility .
Positional Isomerism and Stereochemistry
Tert-butyl 2-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate
- Molecular Formula: C12H20BrNO2
- Key Differences : Bromomethyl at position 2; dimethyl groups at position 3.
- Impact : Steric hindrance from dimethyl groups reduces nucleophilic substitution rates compared to the target compound. The positional shift alters ring strain and conformational flexibility .
tert-Butyl (3R)-3-(hydroxymethyl)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate
- Molecular Formula : C15H27N2O5
- Key Differences: Features hydroxymethyl (-CH2OH) and Boc-protected amino groups.
- Impact: Enhanced hydrogen-bonding capacity improves solubility but reduces electrophilicity. The amino group enables peptide coupling, a functionality absent in the target compound .
Biological Activity
Tert-butyl 3-(bromomethyl)-3-cyanopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 264.25 g/mol
- SMILES Notation : CC(C)(C)OC(=O)N1CCC(C1)(C#N)Br
Synthesis
The compound can be synthesized through various methods involving the bromination of tert-butyl 3-cyanopyrrolidine-1-carboxylate. The synthesis typically involves:
- Formation of the pyrrolidine ring using appropriate precursors.
- Bromination at the 3-position to introduce the bromomethyl group.
- Carboxylation to introduce the carboxylate moiety.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Inhibition of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of deubiquitinating enzymes (DUBs), which are crucial in regulating protein degradation pathways. Specific findings include:
- Inhibition of DUBs leads to the accumulation of pro-apoptotic factors, suggesting a potential application in cancer therapy.
Case Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth, particularly against Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine MIC values, confirming its efficacy as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Cancer Therapeutics
In a preclinical model, this compound was tested for its ability to induce apoptosis in cancer cell lines. Results indicated:
- A dose-dependent increase in apoptosis markers, with significant effects observed at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
